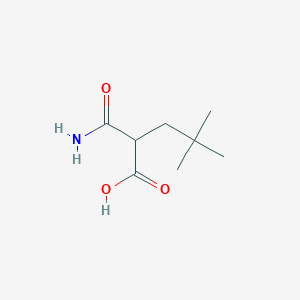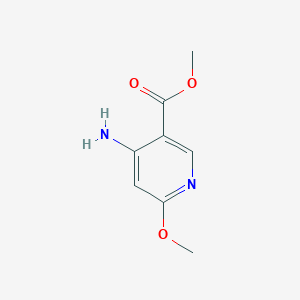
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(2-((tert-butoxycarbonyl)amino)éthoxy)propanoate de méthyle est un composé organique appartenant à la classe des esters. Il se caractérise par la présence d'un groupe amino protégé par un tert-butoxycarbonyle et d'une liaison éthoxy. Ce composé est souvent utilisé comme intermédiaire en synthèse organique, en particulier dans la préparation de peptides et d'autres molécules complexes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(2-((tert-butoxycarbonyl)amino)éthoxy)propanoate de méthyle implique généralement les étapes suivantes :
Protection du groupe amino : Le groupe amino est protégé à l'aide de chlorure de tert-butoxycarbonyle en présence d'une base telle que la triéthylamine.
Estérification : L'alcool amino protégé est ensuite estérifié avec le 3-bromopropanoate de méthyle en présence d'une base comme le carbonate de potassium.
Purification : Le produit final est purifié à l'aide de techniques telles que la chromatographie sur colonne.
Méthodes de production industrielle
En milieu industriel, la synthèse du 3-(2-((tert-butoxycarbonyl)amino)éthoxy)propanoate de méthyle peut être mise à l'échelle en utilisant des systèmes de micro-réacteurs à flux. Ces systèmes offrent des avantages tels qu'une meilleure efficacité réactionnelle, un meilleur contrôle des conditions réactionnelles et une réduction des déchets .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(2-((tert-butoxycarbonyl)amino)éthoxy)propanoate de méthyle peut subir diverses réactions chimiques, notamment :
Hydrolyse : Le groupe ester peut être hydrolysé pour former l'acide carboxylique correspondant.
Déprotection : Le groupe tert-butoxycarbonyle peut être éliminé en milieu acide pour obtenir le groupe amino libre.
Substitution : Le groupe éthoxy peut être substitué par d'autres nucléophiles.
Réactifs et conditions courants
Hydrolyse : Généralement réalisée à l'aide d'hydroxyde de sodium aqueux ou d'acide chlorhydrique.
Déprotection : Généralement effectuée à l'aide d'acide trifluoroacétique.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en présence d'une base comme l'hydrure de sodium.
Principaux produits
Hydrolyse : Donne l'acide carboxylique correspondant.
Déprotection : Produit le composé amino libre.
Substitution : Conduit à la formation de divers dérivés substitués.
Applications de la recherche scientifique
Le 3-(2-((tert-butoxycarbonyl)amino)éthoxy)propanoate de méthyle présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de peptides et d'autres molécules organiques complexes.
Industrie : Appliqué dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 3-(2-((tert-butoxycarbonyl)amino)éthoxy)propanoate de méthyle dépend de son application spécifique. En général, le composé agit comme un précurseur ou un intermédiaire dans la synthèse de molécules biologiquement actives. Le groupe tert-butoxycarbonyle sert de groupe protecteur, ce qui permet des réactions sélectives sur d'autres groupes fonctionnels. Après déprotection, le groupe amino libre peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant ainsi leur activité .
Applications De Recherche Scientifique
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate depends on its specific application. In general, the compound acts as a precursor or intermediate in the synthesis of biologically active molecules. The tert-butoxycarbonyl group serves as a protecting group, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can interact with molecular targets such as enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phénylpropanoate de méthyle
- Liquides ioniques d'acides aminés protégés par tert-butoxycarbonyle
- 3-((tert-butoxycarbonyl)amino)propanoate de méthyle
Unicité
Le 3-(2-((tert-butoxycarbonyl)amino)éthoxy)propanoate de méthyle est unique en raison de sa structure spécifique, qui comprend une liaison éthoxy et un groupe amino protégé par un tert-butoxycarbonyle. Cette combinaison de caractéristiques en fait un intermédiaire polyvalent en synthèse organique, en particulier dans la préparation de peptides et d'autres molécules complexes.
Propriétés
Formule moléculaire |
C11H21NO5 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(14)12-6-8-16-7-5-9(13)15-4/h5-8H2,1-4H3,(H,12,14) |
Clé InChI |
ZSWXQSWRPOZMSS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B11728733.png)

![2-(3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11728755.png)

![2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11728778.png)
![1-(2,2-difluoroethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728786.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11728792.png)


![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11728815.png)

![2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11728828.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728836.png)
![1-(butan-2-yl)-N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11728842.png)
